Ethyl 2-({5-[(2-piperidinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
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Description
Scientific Research Applications
- Antimicrobial Properties : Researchers explore the compound’s potential as an antimicrobial agent. Its unique structure may inhibit bacterial growth or disrupt biofilm formation .
- Anticancer Activity : Investigations focus on whether this compound exhibits anti-cancer properties. Understanding its mechanism of action could lead to novel chemotherapeutic agents .
- Neurotransmitter Modulation : Ethyl 2-({5-[(2-piperidinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate might influence neurotransmitter release or uptake. Researchers study its impact on neuronal health and neurodegenerative diseases .
- Functional Materials : The compound’s sulfur-containing moiety makes it interesting for materials science. Researchers explore its use in nanocomposites, sensors, or catalysts .
- Heavy Metal Chelation : Ethyl 2-({5-[(2-piperidinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate could potentially chelate heavy metals in contaminated soils or water, aiding in environmental cleanup .
- Pesticide Development : Investigating its pesticidal properties, researchers assess its efficacy against pests while minimizing environmental impact .
- Quantum Mechanical Studies : Computational simulations explore the compound’s electronic structure, vibrational modes, and reactivity. These insights guide experimental design and interpretation .
Medicinal Chemistry and Drug Development
Neuroscience and Neuroprotection
Materials Science and Nanotechnology
Environmental Chemistry and Remediation
Agricultural Science and Pest Control
Computational Chemistry and Molecular Modeling
properties
IUPAC Name |
ethyl 2-[[5-[(2-piperidin-1-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S2/c1-2-20-11(19)9-21-13-16-15-12(22-13)14-10(18)8-17-6-4-3-5-7-17/h2-9H2,1H3,(H,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPVRYKVBDDQQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)CN2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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